molecular formula C21H14FN3O3 B2651562 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 865285-61-6

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Katalognummer B2651562
CAS-Nummer: 865285-61-6
Molekulargewicht: 375.359
InChI-Schlüssel: QHPNEYWFBNVSQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .


Chemical Reactions Analysis

Oxadiazole derivatives, including “N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide”, are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . The specific chemical reactions involving this compound are not detailed in the literature.

Wissenschaftliche Forschungsanwendungen

Radiochemical Synthesis and Biological Activity

  • Anticonvulsant Activity and Radiochemical Synthesis : A study highlighted the synthesis of a related compound with anticonvulsant activity, using a one-step, no-carrier-added method. This compound was prepared for biological studies by labeling with positron-emitting fluorine-18, showing potential for further biological applications (Jalilian et al., 2000).

Anticonvulsant and Sedative-Hypnotic Activity

  • Design, Synthesis, and Evaluation of Benzodiazepine Receptor Agonists : Novel 4-thiazolidinone derivatives were evaluated for their anticonvulsant activities. Some compounds showed significant effects in tests, indicating their potential as therapeutic agents. One particular compound demonstrated sedative-hypnotic activity without impairing learning and memory, highlighting the involvement of benzodiazepine receptors (Faizi et al., 2017).

Insecticidal Activity

  • Synthesis and Insecticidal Evaluation : The synthesis and low insecticidal activity of 1,3,4-oxadiazole derivatives containing a phenoxyfluorophenyl group against certain crop pests were reported. This study contributes to the development of agricultural chemicals (Mohan et al., 2004).

Antibacterial and Antifungal Activity

  • Synthesis of Fluorine-Containing Compounds with Antimicrobial Activity : A series of compounds were synthesized and evaluated for their antibacterial activities, with some showing promising results at low concentrations. This study provides insight into the development of new antimicrobial agents (Holla et al., 2003).

Antitumor Activity

  • Evaluation of Antitumor Effects : Compounds synthesized from 4-hydroxybenzoic acid, including derivatives of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, exhibited antitumor activity in vitro. This highlights the potential for these compounds in cancer therapy research (Shao-me, 2014).

Safety and Hazards

The safety data sheet for a related compound, 5-Amino-4-(4-fluorophenyl)-1H-pyrazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Oxadiazole derivatives, including “N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide”, have potential therapeutic applications due to their broad range of biological activities . Future research could focus on further elucidating the mechanism of action of these compounds and developing new drugs based on these structures .

Eigenschaften

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O3/c22-16-10-6-15(7-11-16)20-24-25-21(28-20)23-19(26)14-8-12-18(13-9-14)27-17-4-2-1-3-5-17/h1-13H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPNEYWFBNVSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.